2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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Overview
Description
2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a sulfonamide.
Scientific Research Applications
Antimicrobial and Hemolytic Activities : This compound, along with its derivatives, was synthesized and evaluated for antimicrobial and hemolytic activities. Many of these compounds demonstrated activity against selected microbial species, with some showing notable potency and lower toxicity, suggesting potential for further biological screening and application (Gul et al., 2017).
Glutaminase Inhibition and Anticancer Potential : As part of a series of analogs to the glutaminase inhibitor BPTES, one analog structurally related to the target compound showed similar potency and better solubility than BPTES. It also demonstrated the ability to attenuate the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Anticancer Agents : Related thiazole derivatives were synthesized and studied for their anticancer activity. Certain compounds showed high selectivity and induced apoptosis in cancer cells, indicating their potential as anticancer agents (Evren et al., 2019).
Molecular Modeling and Anticancer Screening : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, and their structures were studied using DFT calculations. Some derivatives showed potent cytotoxic results against breast cancer, revealing their potential as anticancer agents (Abu-Melha, 2021).
Synthesis and Antibacterial Activities : A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Some compounds showed good antiviral and antibacterial activities, indicating their potential as molecular templates for antiviral and antibacterial agents (Tang et al., 2019).
Properties
Molecular Formula |
C21H23N5O4S3 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C21H23N5O4S3/c1-15-2-4-17(5-3-15)23-20-24-25-21(32-20)31-14-19(27)22-16-6-8-18(9-7-16)33(28,29)26-10-12-30-13-11-26/h2-9H,10-14H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
FXWTTWSCXCWGPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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